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Compound of Interest

Compound Name: Cyclopentanecarboxamide

Cat. No.: B1346233

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Simplified Molecular Input Line Entry
System (SMILES) notation, with a specific focus on its application to
cyclopentanecarboxamide and its derivatives. This document is intended for professionals in
the fields of chemistry, pharmacology, and drug discovery who utilize computational tools for
molecular representation and analysis.

Introduction to SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a method for representing
chemical structures using short ASCII strings.[1][2] It is a linear notation that encodes the
molecular graph of a compound, making it easily readable by both humans and computers.[3]
SMILES is widely used in chemical databases, machine learning for property prediction,
cheminformatics for substructure searching, and high-throughput virtual screening in drug
discovery.[1]

Core Principles of SMILES:

o Atoms: Atoms are represented by their standard elemental symbols. The "organic subset" (B,
C,N, O, P, S, F, Cl, Br, I) can be written without brackets, and hydrogens are typically implied
to satisfy valence rules.[4][5] For example, C represents methane (CH4), and O represents
water (H20).[3] All other elements must be enclosed in square brackets, such as [Fe] for
iron.[4]
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» Bonds: Single bonds are implied by adjacency in the SMILES string. Double bonds are
represented by =, triple bonds by #, and aromatic bonds by :.[2]

e Branches: Branches off a main chain are indicated by enclosing them in parentheses ().[3]
For example, isopropanol is written as CC(C)O.

» Rings: Cyclic structures are represented by breaking one bond in each ring. The atoms
connected by the broken bond are then followed by the same digit to indicate the ring
closure.[2][3] For instance, cyclohexane is written as CLCCCCC1.[3]

o Stereochemistry: The configuration around double bonds and chiral centers can be specified.
Forward / and backward \ slashes are used for E/Z isomerism of double bonds. The @ and
@@ symbols are used to denote the stereochemistry of tetrahedral centers (R/S
configuration).[1][4][5]

SMILES for Cyclopentanecarboxamide and Its
Derivatives

Cyclopentanecarboxamide serves as the core scaffold. Its structure consists of a five-
membered cyclopentane ring attached to a carboxamide group.

The SMILES for the parent Cyclopentanecarboxamide is CLCCC(C1)C(=O)N.[6][7]
Let's break this down:

e C1CCCCL1: This represents the cyclopentane ring. The first carbon is labeled with the digit 1,
and the chain of carbons continues until the last carbon connects back to the first one,
indicated by the closing digit 1.

e (...): The parentheses indicate that the group inside is a branch attached to the preceding
atom of the main ring structure.

e C(=O)N: This is the carboxamide group (-CONH2). The carbon is double-bonded to an
oxygen (=0) and single-bonded to a nitrogen (N).

Derivatives are formed by adding substituents to this core structure. The following table
summarizes the SMILES notation for several Cyclopentanecarboxamide derivatives, along
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with other key identifiers.

Molecular Weight ( Canonical SMILES

Compound Name Molecular Formula .
g/mol ) String
Cyclopentanecarboxa
_ C6H11INO 113.16 C1CCC(C1)C(=O)NI6]
mide
1-
_ C1CcCC(C1)
Aminocyclopentaneca C6H12N20 128.17
. (C(=O)N)N[8]
rboxamide
cis-3-
C1CC(CC1C(=0O)N)O[
Hydroxycyclopentane C6H11NO2 129.16 0
carboxamide
N-Ethyl-N-
CCN(C)C(=0)c1ccce
methylcyclopentaneca  C9H17NO 155.24
_ C1[10]
rboxamide
N-
C1CCC(C1)C(=0O)Nc2
Phenylcyclopentaneca C12H15NO 189.25
] ccecec2
rboxamide
1-(3-
. C1CC(C1)
Thienyl)cyclopentanec  C10H13NOS 195.28
} (C(=O)N)c2ccsc2[11]
arboxamide

Logical and Experimental Workflows

Visualizing workflows is crucial for understanding the processes in chemical research. Below
are Graphviz diagrams illustrating key logical and experimental pathways related to
Cyclopentanecarboxamide derivatives.

Logical Workflow for SMILES Generation

This diagram outlines the systematic process of converting a chemical structure into its
corresponding SMILES string.
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Caption: Logical workflow for generating a SMILES string from a chemical structure.

General Synthesis Pathway: Amide Coupling

This diagram illustrates a common synthetic route for producing Cyclopentanecarboxamide
derivatives through the coupling of a carboxylic acid with an amine.

Reactants

Cyclopentanecarboxylic
Acid Derivative -

Coupling Reagent Forms Amide Bond N-Substituted
(e.g., HATU, DCC) Cyclopentanecarboxamide
ot

Primary or Secondary
Amine (RIR2NH)
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Caption: General reaction scheme for the synthesis of N-substituted carboxamides.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of chemical and
pharmaceutical research. The following sections outline generalized protocols for the synthesis
and characterization of Cyclopentanecarboxamide derivatives, based on established
chemical literature.

A. General Procedure for Synthesis via Amide Coupling

This method is adapted from standard organic synthesis procedures for forming amide bonds,
a key reaction in creating many of the derivatives listed above.[12]

e Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or
Argon), dissolve the selected cyclopentane carboxylic acid derivative (1.0 equivalent) in an
appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

o Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the
solution.

o Coupling Agent: Add a suitable amide coupling reagent (e.g., HATU, HOBY/EDC, or DCC)
(1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0
equivalents) to the reaction mixture.

o Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress
using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
MS) until the starting material is consumed.

o Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution
of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl
Acetate).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product using column chromatography
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on silica gel to yield the final carboxamide derivative.

B. General Characterization Protocols

After synthesis and purification, the identity and purity of the compounds must be confirmed.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL
of a deuterated solvent (e.g., CDCI3, DMSO-d6) in an NMR tube.

o Data Acquisition: Record 'H NMR and 13C NMR spectra on a spectrometer (e.g., 400 or
500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal
standard like Tetramethylsilane (TMS).[12]

o Analysis: Analyze the spectra to confirm the presence of characteristic peaks
corresponding to the cyclopentane ring protons, amide proton(s), and any substituents.

e Mass Spectrometry (MS):

o Method: Utilize High-Resolution Mass Spectrometry (HRMS) with an appropriate
ionization technique, such as Electrospray lonization (ESI), to determine the accurate
mass of the synthesized compound.[12]

o Analysis: Compare the experimentally determined monoisotopic mass with the calculated
theoretical mass to confirm the elemental composition and molecular formula of the target
molecule.

Role in Drug Discovery

Cyclopentane rings are valuable structural motifs in medicinal chemistry. They can serve as
core scaffolds or as appendages that occupy hydrophobic pockets in biological targets like
enzymes or receptors.[13] The constrained "envelope" conformation of the cyclopentane ring
can offer advantages in molecular design by reducing conformational flexibility and improving
binding affinity.[13]

Numerous approved drugs contain a cyclopentane moiety, highlighting its importance.[13]
Derivatives of cyclopentanecarboxamide have been investigated for a range of biological
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activities, including as antagonists for chemokine receptors (e.g., CCR2) and as inhibitors of
voltage-gated sodium channels (e.g., NaV1.7), which are targets for inflammatory diseases and
pain, respectively.[14][15] The carboxamide group itself is a key pharmacophore, capable of
forming critical hydrogen bonds with biological targets. The continued exploration of this
chemical space is a promising avenue for the discovery of novel therapeutics.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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